molecular formula C14H15ClFNO3S B2710224 Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034607-22-0

Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2710224
CAS No.: 2034607-22-0
M. Wt: 331.79
InChI Key: BPEPZWJFHALQIA-UHFFFAOYSA-N
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Description

Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate is an organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a pyrrolidine ring, a benzoyl group substituted with chlorine and fluorine, and a thioacetate moiety. The unique combination of these functional groups imparts distinctive chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through an acylation reaction, often using 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Thioacetate Formation: The final step involves the nucleophilic substitution of the pyrrolidine nitrogen with a thioacetate group, typically using methyl thioacetate and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thioacetate moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the benzoyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.

    Materials Science: The unique electronic properties imparted by the chloro and fluoro substituents make this compound useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study enzyme interactions and inhibition, especially those involving thioesterases.

Mechanism of Action

The mechanism by which Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate exerts its effects is largely dependent on its interaction with biological targets. The compound’s thioacetate group can act as a substrate for enzymes such as thioesterases, leading to the release of active metabolites. The pyrrolidine ring may interact with neurotransmitter receptors, while the benzoyl group can participate in hydrophobic interactions with protein targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(2-chlorobenzoyl)pyrrolidin-3-yl)thio)acetate
  • Methyl 2-((1-(4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate
  • Methyl 2-((1-(2,4-dichlorobenzoyl)pyrrolidin-3-yl)thio)acetate

Uniqueness

Methyl 2-((1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate is unique due to the specific combination of chloro and fluoro substituents on the benzoyl ring, which can significantly alter its electronic properties and reactivity compared to similar compounds. This uniqueness can be leveraged in designing molecules with specific biological activities or material properties.

Properties

IUPAC Name

methyl 2-[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO3S/c1-20-13(18)8-21-10-4-5-17(7-10)14(19)11-3-2-9(16)6-12(11)15/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEPZWJFHALQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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